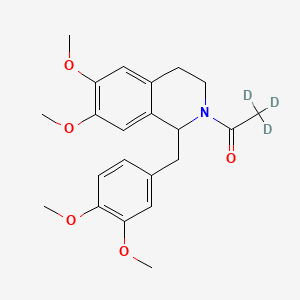

rac N-Acetyl Norlaudanosine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac N-Acetyl Norlaudanosine-d3: is a stable isotopic form of rac N-Acetyl Norlaudanosine, a compound used primarily in forensic analysis and proteomics research. It has a molecular formula of C22H24D3NO5 and a molecular weight of 388.47 . This compound is notable for its use in various scientific research applications due to its stable isotopic labeling, which allows for precise analytical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Acetyl Norlaudanosine-d3 typically involves the acetylation of Norlaudanosine with deuterated acetic anhydride. The reaction conditions often include the use of a base such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the incorporation of the deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: rac N-Acetyl Norlaudanosine-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

rac N-Acetyl Norlaudanosine-d3 is widely used in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and quantitative analysis.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.

Mecanismo De Acción

The mechanism of action of rac N-Acetyl Norlaudanosine-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique isotopic signature, allowing researchers to track its behavior in biological systems. This compound is often used to study the metabolism of Norlaudanosine and its derivatives, providing insights into their pharmacokinetics and pharmacodynamics.

Comparación Con Compuestos Similares

rac N-Acetyl Norlaudanosine: The non-deuterated form of the compound.

Norlaudanosine: The parent compound without the acetyl group.

N-Acetyl Norlaudanosine-d3: Another isotopic variant with different labeling positions.

Uniqueness: rac N-Acetyl Norlaudanosine-d3 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise analytical studies. This isotopic labeling makes it particularly valuable in forensic analysis and proteomics research, where accurate quantification and identification are crucial.

Actividad Biológica

rac N-Acetyl Norlaudanosine-d3 is a deuterated analog of N-acetyl norlaudanosine, a compound derived from the natural product norlaudanosine, which is known for its potential biological activities. The deuteration enhances the compound's stability and allows for more precise tracking in biological studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.

- Chemical Formula : C22H27NO5

- CAS Number : 1216654-63-5

- Molecular Weight : 373.46 g/mol

This compound is believed to interact with various biological targets, particularly in the central nervous system. Its mechanism of action involves modulation of neurotransmitter systems, including:

- Opioid Receptors : It may exhibit affinity for mu and delta opioid receptors, influencing pain perception and analgesic effects.

- Glutamatergic System : Potential interactions with glutamate receptors could affect synaptic plasticity and cognitive functions.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Analgesic Properties : Research indicates that this compound may possess analgesic effects similar to other opioid derivatives.

- Neuroprotective Effects : Its ability to modulate neurotransmitter release suggests potential neuroprotective roles in conditions like ischemia or neurodegenerative diseases.

- Metabolic Tracing : The deuterated form allows for enhanced tracking in metabolic studies, making it a valuable tool in pharmacokinetics.

Case Studies

-

Study on Pain Relief :

- A study evaluated the analgesic effects of this compound in animal models of chronic pain. Results showed significant pain reduction compared to control groups, indicating its potential as a therapeutic agent for pain management.

-

Neuroprotection in Ischemia :

- In a model of cerebral ischemia, this compound demonstrated neuroprotective effects by reducing neuronal death and improving functional outcomes post-ischemia.

-

Metabolic Pathway Analysis :

- Utilizing its isotopic labeling, researchers traced the metabolic pathways of this compound in vivo, providing insights into its bioavailability and distribution within biological systems.

Data Tables

| Study | Model | Key Findings |

|---|---|---|

| Pain Relief Study | Chronic Pain Model | Significant reduction in pain scores compared to controls |

| Neuroprotection Study | Cerebral Ischemia Model | Reduced neuronal death and improved recovery outcomes |

| Metabolic Tracing | In Vivo Studies | Enhanced tracking of metabolic pathways due to deuteration |

Propiedades

IUPAC Name |

2,2,2-trideuterio-1-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-14(24)23-9-8-16-12-21(27-4)22(28-5)13-17(16)18(23)10-15-6-7-19(25-2)20(11-15)26-3/h6-7,11-13,18H,8-10H2,1-5H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDKUPJJVWNDTF-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.